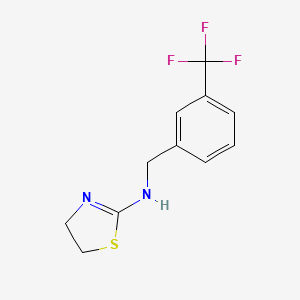
2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazoline ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a trifluoromethylbenzyl group, which is known for its electron-withdrawing properties. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline typically involves the reaction of m-trifluoromethylbenzylamine with a thiazoline precursor. One common method includes the use of m-trifluoromethylbenzylamine and 2-chloro-2-thiazoline under basic conditions to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of readily available and cost-effective reagents is crucial for industrial applications to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline can undergo various chemical reactions, including:
Oxidation: The thiazoline ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the nucleophile used.
Scientific Research Applications
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties imparted by the trifluoromethyl and thiazoline groups.
Mechanism of Action
The mechanism by which 2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The thiazoline ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but with an aniline structure instead of a thiazoline ring.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group attached to a benzoic acid moiety.
Uniqueness
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline is unique due to the combination of the thiazoline ring and the trifluoromethylbenzyl group. This combination imparts distinct chemical reactivity and potential biological activity that is not observed in similar compounds with only one of these functional groups. The presence of both sulfur and nitrogen in the thiazoline ring also provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
72239-33-9 |
|---|---|
Molecular Formula |
C11H11F3N2S |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-2-8(6-9)7-16-10-15-4-5-17-10/h1-3,6H,4-5,7H2,(H,15,16) |
InChI Key |
NXFOBXJAZZAGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


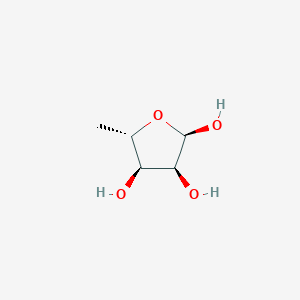
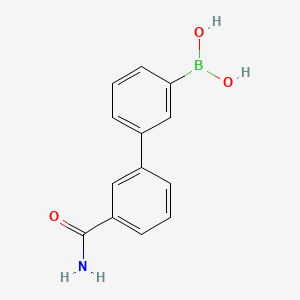
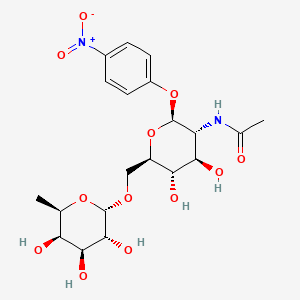
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
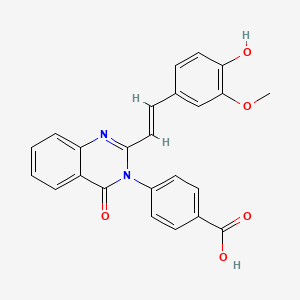
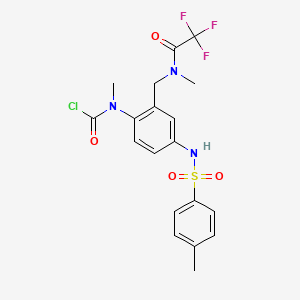

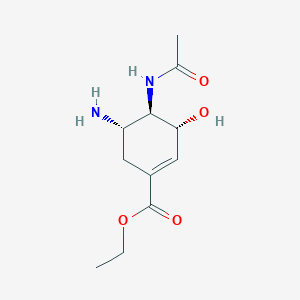
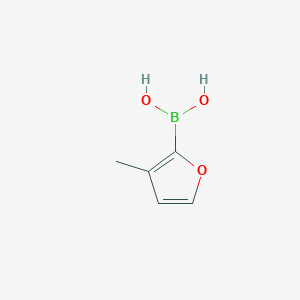

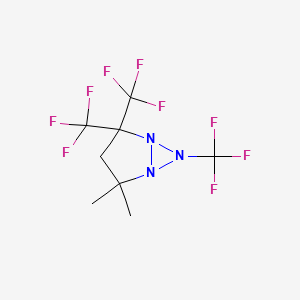
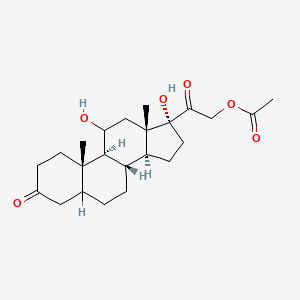
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)

